
L-tert-Leucinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-tert-Leucinol hydrochloride can be synthesized from L-tert-leucine by reducing the carboxyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride . The reaction typically involves dissolving L-tert-leucine in a suitable solvent like tetrahydrofuran, followed by the slow addition of the reducing agent under an inert atmosphere. The reaction mixture is then stirred and heated to reflux for several hours before being cooled and worked up to isolate the product .
Industrial Production Methods
In industrial settings, this compound is often produced via the asymmetric reduction of trimethylpyruvate catalyzed by NAD±dependent leucine dehydrogenase. This enzymatic method is preferred due to its high enantioselectivity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
L-tert-Leucinol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products are various substituted derivatives.
Aplicaciones Científicas De Investigación
L-tert-Leucinol hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
L-tert-Leucinol hydrochloride exerts its effects primarily through its role as a chiral auxiliary. It induces higher stereoselectivities in various reactions by stabilizing transition states and intermediates through hydrogen bonding and steric interactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
L-tert-Leucine: The parent compound from which L-tert-Leucinol hydrochloride is derived.
Valinol: Another chiral amino alcohol used as a chiral auxiliary.
Isoleucinol: A similar compound with a different side chain structure.
Uniqueness
This compound is unique due to its higher stereoselectivity compared to other chiral auxiliaries like valinol. Its bulky tert-butyl group provides steric hindrance, which enhances its ability to induce stereoselectivity in various reactions .
Propiedades
Fórmula molecular |
C6H16ClNO |
|---|---|
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3-dimethylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m1./s1 |
Clave InChI |
BFBMCXSYQJNKSS-NUBCRITNSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](CO)N.Cl |
SMILES canónico |
CC(C)(C)C(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


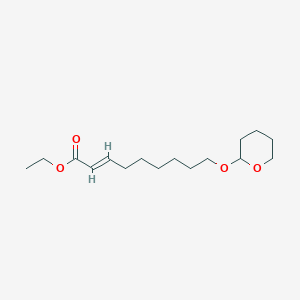
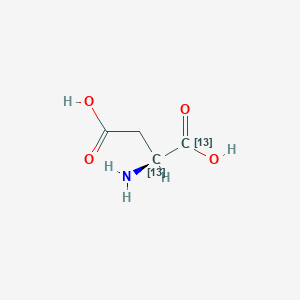

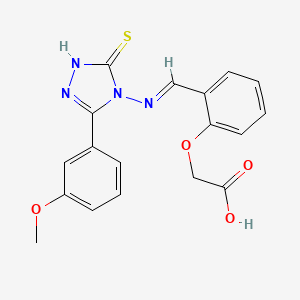
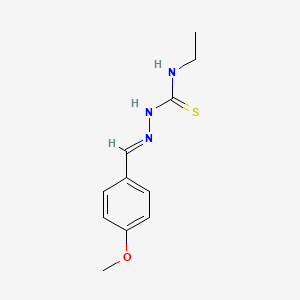
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
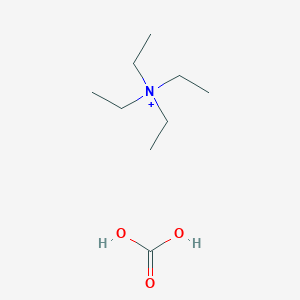
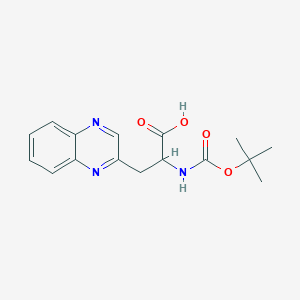
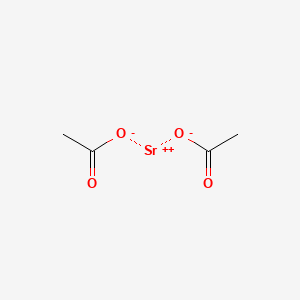
![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
